Piperazine-1-carboxamidinium acetate
Overview
Description
Piperazine-1-carboxamidinium acetate is a chemical compound with the molecular formula C7H16N4O2 and a molecular weight of 188.22754 . It’s a derivative of piperazine, a six-membered ring containing two nitrogen atoms .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of Piperazine-1-carboxamidinium acetate consists of a six-membered ring with two nitrogen atoms. The compound has a molecular formula of C7H16N4O2 .Chemical Reactions Analysis
Piperazine derivatives have been found to undergo various chemical reactions. Recent advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .Scientific Research Applications
1. Anticancer Agents
- Summary of Application : Piperazine heterocycles have been identified as potential anticancer agents. The piperazine framework is a central structure in numerous synthetic and natural compounds, showing a wide range of biological activities .
- Methods of Application : Molecular hybridization is related to a combination of two or more pharmacophores of bioactive frames which generate a single molecular structure with enhanced activity .
- Results or Outcomes : The introduction of bioactive groups into piperazine has profound potential application in medicinal chemistry. Piperazine cores combined with various heterocyclic scaffolds offers a new class of hybrid heterocycles displaying profound activity .
2. FDA Approved Drugs
- Summary of Application : Piperazine-containing drugs have been approved by the Food and Drug Administration (FDA) between January 2011 and June 2023 .
- Methods of Application : The synthetic methodologies used to prepare the compounds in the discovery and process chemistry are reviewed .
- Results or Outcomes : The piperazine moiety is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .
Safety And Hazards
Future Directions
Piperazine and its derivatives have wide applications in medicinal chemistry. Despite its wide use, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions. Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This suggests a potential direction for future research and development in this area.
properties
IUPAC Name |
acetic acid;piperazine-1-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4.C2H4O2/c6-5(7)9-3-1-8-2-4-9;1-2(3)4/h8H,1-4H2,(H3,6,7);1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKUFAWUQDSWPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CN(CCN1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine-1-carboxamidinium acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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